molecular formula C14H20N2O6S2 B14868523 Ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B14868523
M. Wt: 376.5 g/mol
InChI Key: BCZULDVTGFYOBX-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₄H₂₀N₂O₆S₂. It is a derivative of piperazine, a heterocyclic compound commonly used in pharmaceuticals due to its versatile chemical properties and biological activities . This compound is characterized by the presence of a piperazine ring substituted with a carboxylate group and a phenylsulfonyl group, making it a valuable intermediate in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to improve efficiency and scalability . Additionally, the use of commercially available reagents and catalysts can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal agent.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

Uniqueness

Ethyl 4-((3-(methylsulfonyl)phenyl)sulfonyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylsulfonyl and phenylsulfonyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C14H20N2O6S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-(3-methylsulfonylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O6S2/c1-3-22-14(17)15-7-9-16(10-8-15)24(20,21)13-6-4-5-12(11-13)23(2,18)19/h4-6,11H,3,7-10H2,1-2H3

InChI Key

BCZULDVTGFYOBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C

Origin of Product

United States

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